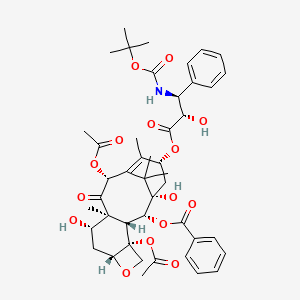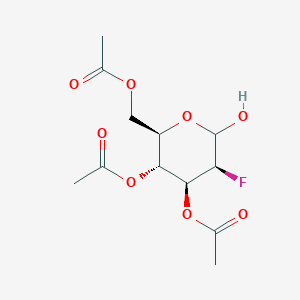
2-Deoxy-2-fluoro-D-mannopyranose 2-Deacetate Triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Deoxy-2-fluoro-D-mannopyranose 2-Deacetate Triacetate is a synthetic carbohydrate derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-fluoro-D-mannopyranose 2-Deacetate Triacetate typically involves the fluorination of D-mannose derivativesThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis may be employed to enhance production rates and maintain consistent quality.
化学反応の分析
Types of Reactions
2-Deoxy-2-fluoro-D-mannopyranose 2-Deacetate Triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various fluorinated sugars, while substitution reactions can produce a range of functionalized derivatives .
科学的研究の応用
2-Deoxy-2-fluoro-D-mannopyranose 2-Deacetate Triacetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in glycosylation studies and as a probe for investigating carbohydrate metabolism.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of 2-Deoxy-2-fluoro-D-mannopyranose 2-Deacetate Triacetate involves its interaction with specific molecular targets. The fluorine atom in the compound can influence the reactivity and binding affinity of the molecule, affecting various biochemical pathways. For example, it can inhibit certain enzymes by mimicking natural substrates, thereby blocking their activity .
類似化合物との比較
Similar Compounds
Uniqueness
2-Deoxy-2-fluoro-D-mannopyranose 2-Deacetate Triacetate is unique due to its specific structure, which includes multiple acetyl groups and a fluorine atom. These features confer distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
特性
分子式 |
C12H17FO8 |
|---|---|
分子量 |
308.26 g/mol |
IUPAC名 |
[(2R,3R,4S,5S)-3,4-diacetyloxy-5-fluoro-6-hydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H17FO8/c1-5(14)18-4-8-10(19-6(2)15)11(20-7(3)16)9(13)12(17)21-8/h8-12,17H,4H2,1-3H3/t8-,9+,10-,11-,12?/m1/s1 |
InChIキー |
WHLQUICFVHKZPZ-JWISSMICSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)F)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)O)F)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


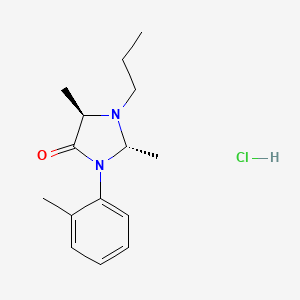
![[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)
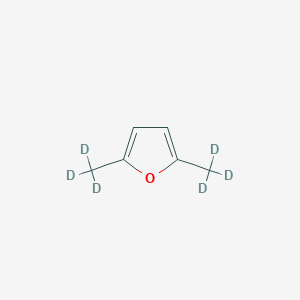
![(S)-4,9-Dihydro-a-[(methoxycarbonyl)amino]-4,6-dimethyl-9-oxo-3-b-D-ribofuranosyl-3H-Imidazo[1,2-a]purine-7-butanoic acid methyl ester](/img/structure/B13849544.png)

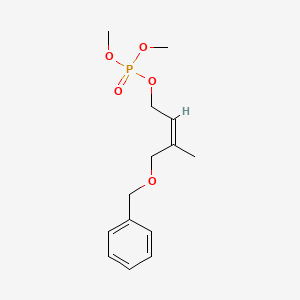
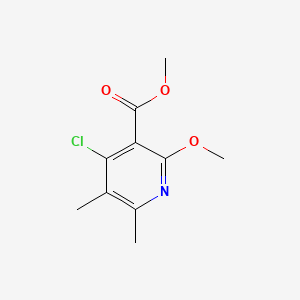
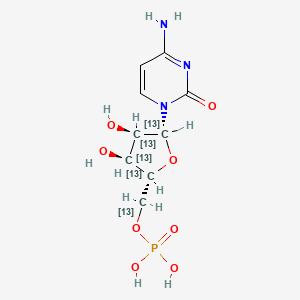
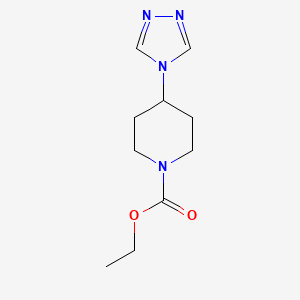

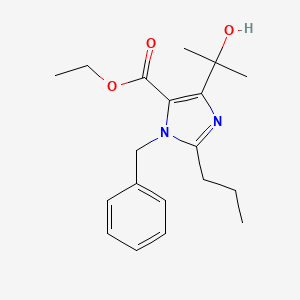
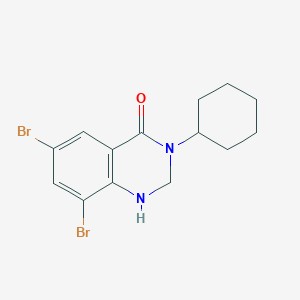
![[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl] acetate](/img/structure/B13849587.png)
